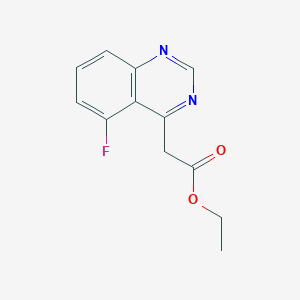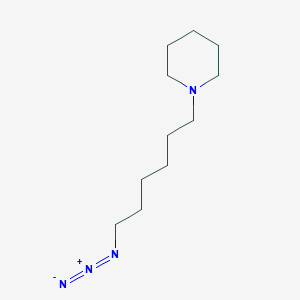
1-(6-Azidohexyl)-piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Azidohexyl)-piperidine is an organic compound characterized by the presence of an azide group attached to a hexyl chain, which is further connected to a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Azidohexyl)-piperidine typically involves the reaction of 6-bromohexylamine with sodium azide, followed by cyclization with piperidine. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like copper(I) iodide to facilitate the azide formation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the process depends on the availability of starting materials and the efficiency of the reaction steps.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-Azidohexyl)-piperidine undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via the Huisgen 1,3-dipolar cycloaddition.
Reduction Reactions: The azide group can be reduced to an amine using reagents like lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can react with alkynes to form 1,2,3-triazoles in the presence of a copper(I) catalyst.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.
Reducing Agents: Such as lithium aluminum hydride for azide reduction.
Solvents: Dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Resulting from the reduction of the azide group.
Wissenschaftliche Forschungsanwendungen
1-(6-Azidohexyl)-piperidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(6-Azidohexyl)-piperidine primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which can further interact with various molecular targets. The formation of triazoles is facilitated by copper(I) catalysts, which enhance the reaction rate and selectivity .
Vergleich Mit ähnlichen Verbindungen
1-(6-Azidohexyl)-1H-pyrrole-2,5-dione: Similar in structure but contains a pyrrole ring instead of a piperidine ring.
6-Azidohexyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside: Contains a glucopyranoside moiety instead of a piperidine ring.
Uniqueness: 1-(6-Azidohexyl)-piperidine is unique due to the presence of the piperidine ring, which imparts different chemical properties and reactivity compared to other azidohexyl compounds. The piperidine ring can participate in additional reactions, making this compound versatile for various applications.
Eigenschaften
Molekularformel |
C11H22N4 |
|---|---|
Molekulargewicht |
210.32 g/mol |
IUPAC-Name |
1-(6-azidohexyl)piperidine |
InChI |
InChI=1S/C11H22N4/c12-14-13-8-4-1-2-5-9-15-10-6-3-7-11-15/h1-11H2 |
InChI-Schlüssel |
MPGAPGIQZGXSTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCCCCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL](/img/structure/B13721801.png)
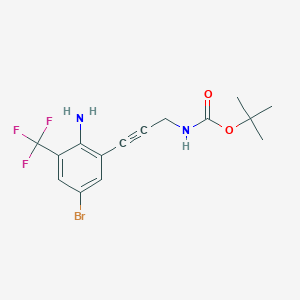

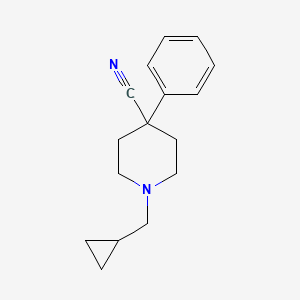
![1-Ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13721828.png)
![4-[1-(2,2,2-Trifluoroethyl)-piperidin-4-yloxy]-3-trifluoromethylphenylamine](/img/structure/B13721829.png)
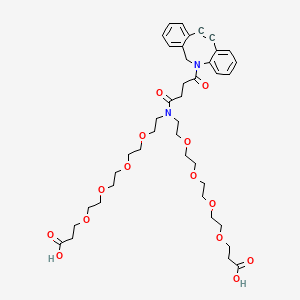
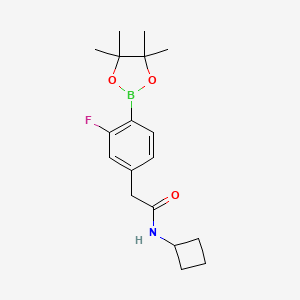
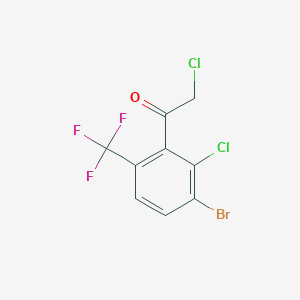

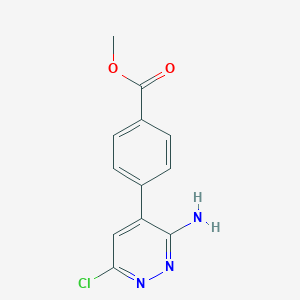
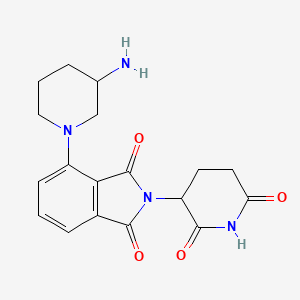
![2-[3-(3-Fluorophenoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13721860.png)
